1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid
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Overview
Description
“1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid” is a compound that belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine .
Synthesis Analysis
The synthesis of this compound involves a multistep process. 1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively . Cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines or to pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives in cyclocondensation with orthoesters, ethyl oxalyl chloride, or carbonyldiimidazole .Molecular Structure Analysis
The molecular structure of “1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid” is characterized by a 5-membered ring structure made up of three carbon atoms and two adjacent nitrogen centers .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with malonic acid in pyridine in the presence of pyrrolidine at 45–50°С or with malonic acid monomethyl ether in the presence of pyrrolidine in AcOH under reflux . The reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with cyanoacetic acid in pyridine in the presence of pyrrolidine at 45–50°С leads to the formation of 5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carbonitriles .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid” include an IR spectrum with ν, cm –1: 3201 (N–H), 1739 (C=O carboxylic acid), 1652 (C=O pyridone) . The compound is a light-yellow powder with a melting point of 264–265°C .Scientific Research Applications
- Potential : Researchers continue to explore pyrazolo[4,3-b]pyridines as substrates for central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial drug development. They also act as antagonists for corticotropin growth factor receptors and cholecystokinin hormones .
- Applications : These compounds exhibit antiviral and antiproliferative activities. Additionally, they serve as inhibitors of Janus kinase, cyclin-dependent kinase, and phosphodiesterase I .
- Application : It shows promise in biomedical imaging and photodynamic therapy, particularly when irradiated with light at 365 nm .
- Relevance : These compounds serve as intermediates for further chemical transformations and functionalization .
- Applications : These compounds hold therapeutic potential for various diseases, including central nervous system disorders, inflammation, and cardiovascular conditions .
Pharmacology and Drug Development
Antiviral and Antiproliferative Agents
Biomedical Imaging and Photodynamic Therapy
Synthesis of 5-Oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carbonitriles
Imidazole-Containing Compounds
Structure-Activity Relationships
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolopyridines, have been found to interact with a wide range of targets, including p38 mitogen-activated protein kinases, bromodomain and extraterminal proteins, and nik kinase .
Mode of Action
It is known that similar compounds can inhibit certain enzymes, such as p38 mitogen-activated protein kinases, which play a crucial role in cellular responses to stress and inflammation .
Biochemical Pathways
Related compounds have been found to affect various pathways, including those involved in inflammation, viral diseases, and central nervous system disorders .
Result of Action
Related compounds have been found to have a wide range of pharmacological properties, including anti-inflammatory, antiviral, and central nervous system effects .
properties
IUPAC Name |
1-methyl-5-oxo-4H-pyrazolo[4,3-b]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-11-6-2-4(8(13)14)7(12)10-5(6)3-9-11/h2-3H,1H3,(H,10,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDPFLIAIIVSSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)NC(=O)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid | |
CAS RN |
2138005-55-5 |
Source
|
Record name | 1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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